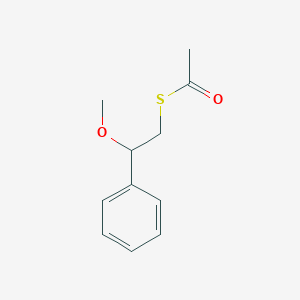

S-(2-Methoxy-2-phenylethyl) ethanethioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-(+)-2-Methoxy-2-phenylethanol” is a chemical compound with the linear formula C6H5CH(OCH3)CH2OH . It has a molecular weight of 152.19 . It is used as a starting material for the synthesis of N-substituted 6,7-benzomorphan based opioid receptor agonists .

Molecular Structure Analysis

The molecular structure of “(S)-(+)-2-Methoxy-2-phenylethanol” can be represented by the SMILES string COC@Hc1ccccc1 .

Physical And Chemical Properties Analysis

“(S)-(+)-2-Methoxy-2-phenylethanol” is a liquid with a density of 1.054 g/mL at 25 °C . It has a boiling point of 65 °C at 0.1 mm Hg . The refractive index is 1.52 (lit.) .

Scientific Research Applications

Metabolism Studies

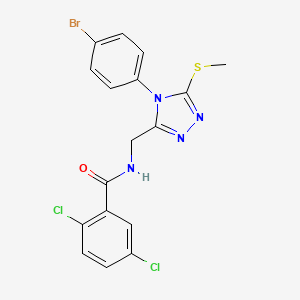

The in vivo metabolism of psychoactive substances like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has been explored, where metabolites such as 2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethylamine have been identified, indicating complex metabolic pathways (Kanamori et al., 2002).

Material Science and Polymer Research

Research in material science includes the synthesis of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) and its incorporation into silica for composite material development, showcasing a novel application of methoxyphenyl-based compounds in advanced materials (Kubo et al., 2005).

Chemical Synthesis and Reactions

Methoxy(phenylthio)methane has been studied for its unique reactivity in electrophilic alkylation and nucleophilic allylation or propargylation, serving as an important synthon in chemical synthesis (Sato et al., 1987).

Antioxidative Properties

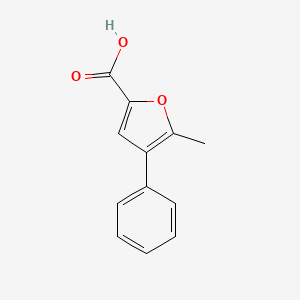

A compound closely related, S-1-methoxy-1-(3,5-dimethoxy-4-hydroxyphenyl)ethane, was isolated from rape oil cake, demonstrating moderate antioxidative activity. This suggests potential antioxidative applications for similar methoxyphenylethyl-based compounds (Nagatsu et al., 2004).

Biochemical Studies

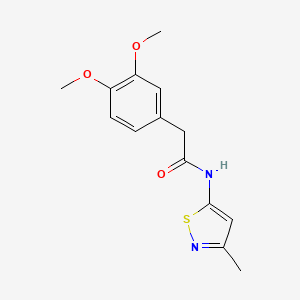

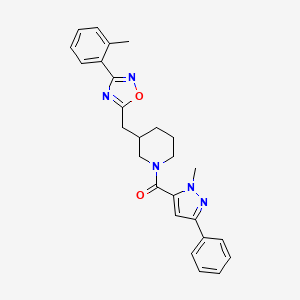

Studies have also been conducted on the design and synthesis of novel ligands for opioid receptors, where compounds like LP2 with an N-substituent (2-methoxy-2-phenylethyl group) have been developed, indicating the role of such structures in biochemical and pharmacological research (Costanzo et al., 2023).

Mechanism of Action

Safety and Hazards

“(S)-(+)-2-Methoxy-2-phenylethanol” is classified as a hazardous chemical. It is flammable and may damage fertility or the unborn child. It can cause damage to organs and may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name |

S-(2-methoxy-2-phenylethyl) ethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-9(12)14-8-11(13-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYSWMHWGLUTFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(C1=CC=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2903581.png)

![methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate](/img/structure/B2903582.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2903590.png)

![2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2903595.png)

![(3,4-dimethoxyphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2903599.png)

![2-(2-Chloroacetyl)-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide](/img/structure/B2903600.png)

![3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2903601.png)

![Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate](/img/structure/B2903603.png)